5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile
Description
This compound is a benzonitrile derivative functionalized with a pinacol boronate ester at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability. This compound has been utilized in antimalarial drug development, achieving a 32% yield in coupling reactions to form 4(1H)-quinolone derivatives .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMEBYWEIHSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile typically involves the following steps:
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Formation of the Boronate Ester: : The initial step involves the reaction of 2-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
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Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
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Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium phosphate, in a solvent like toluene or ethanol.
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Oxidation: : The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or potassium phosphate.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronate ester.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate various chemical transformations.
Case Study: Pharmaceutical Development
In a study focusing on drug synthesis, researchers utilized this compound to create novel therapeutic agents with enhanced efficacy. The incorporation of the dioxaborolane moiety allowed for improved reactivity in cross-coupling reactions, which are essential for constructing complex molecular architectures.
Medicinal Chemistry
Fluorine Chemistry
The trifluoromethoxy group enhances the biological activity of compounds derived from this structure. Fluorine substitution is known to increase the lipophilicity and metabolic stability of drugs, making this compound a candidate for designing new pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized using this dioxaborolane derivative showed promising results in inhibiting tumor cell growth in vitro, demonstrating potential for further development as anticancer agents.
Reagent in Analytical Techniques
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile can act as a reagent in various analytical methods. It aids in the detection and quantification of other substances within complex mixtures.
Case Study: Detection Methods
In analytical studies, this compound has been utilized to enhance the sensitivity of detection methods such as HPLC and mass spectrometry. Its ability to form stable complexes with target analytes allows for improved accuracy and reliability in quantitative analysis.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with its analogs, focusing on substituent positions, electronic effects, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position Effects :
- The ortho trifluoromethoxy group in the target compound introduces steric hindrance, reducing cross-coupling yields compared to para -substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 60–70% yield) .
- Meta -substituted derivatives (e.g., 3-B(pin) analogs) show lower reactivity due to electronic deactivation, leading to discontinued use in some cases .
Chlorine (-Cl) and fluorine (-F) substituents improve stability and metabolic resistance, as seen in pharmaceutical intermediates .
Heterocyclic Variants :
- Pyridine and pyrimidine derivatives (e.g., and ) exhibit distinct electronic profiles, favoring applications in kinase inhibitors but facing niche utility .
Synthetic Yields: Yields correlate with steric and electronic factors. For example, the target compound’s 32% yield contrasts with 62% for a related boronate-cyanophenol adduct under similar conditions .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₃H₁₇BF₃N₂O₂
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- Structure : The compound features a dioxaborolane moiety and a trifluoromethoxy group which may influence its biological interactions.
Biological Activity Overview
The compound has been studied for its activity against various biological targets, including cancer cells and infectious agents. Its unique structure suggests potential roles in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with dioxaborolane structures can exhibit anticancer properties. The presence of the trifluoromethoxy group may enhance the lipophilicity and bioavailability of the drug, potentially increasing its effectiveness against tumor cells.
Case Study: In Vitro Studies
In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC₅₀ : 12 µM after 48 hours of treatment.
- Cell Line : A549 (lung cancer)
- IC₅₀ : 15 µM after 48 hours of treatment.
These findings suggest a moderate level of cytotoxicity, warranting further investigation into the mechanisms involved.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate activity against certain bacterial strains:
- Bacterial Strain : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
This antimicrobial activity may be attributed to the ability of the dioxaborolane moiety to interact with bacterial cell membranes.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The dioxaborolane structure may inhibit key enzymes involved in cellular metabolism.
- Disruption of Cell Membranes : The hydrophobic nature of the trifluoromethoxy group could facilitate membrane penetration and disruption.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzonitrile?
- Methodology : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters. For example, a brominated benzonitrile precursor can react with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C) to install the boronate ester moiety .
- Key Considerations :
- Use of LiO-t-Bu as a base to activate the boron reagent.
- Purification via column chromatography (e.g., hexane/EtOAc gradients) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~7.2–7.3 ppm in aromatic regions) and boronate ester (sharp singlet for pinacol methyl groups at δ ~1.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 315.07 for C₁₄H₁₄BF₄NO₂ derivatives) .
- HPLC : To assess purity (>95% in commercial samples; independent verification required due to supplier disclaimers) .
Q. What are the primary applications of this compound in organic synthesis?
- Cross-Coupling Reactions : Acts as a boronate ester in C–C bond-forming reactions (e.g., with aryl halides or triflates) to synthesize biaryls, heterocycles, or functionalized aromatics .
- Functional Group Compatibility : The trifluoromethoxy group enhances electron-withdrawing effects, directing regioselectivity in substitution reactions .
Advanced Research Questions
Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura couplings involving this boronate ester?
- Optimization Strategies :
- Catalyst Selection : Pd(dba)₂ or PdCl₂(dppf) improves yields in sterically hindered systems .
- Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance solubility, while additives like CsF accelerate transmetallation .
- Temperature Control : Reactions often proceed at 80–100°C, but microwave-assisted synthesis can reduce time (e.g., 20 min at 120°C) .
Q. What challenges arise in maintaining the stability of this compound during storage and reactions?
- Degradation Pathways : Hydrolysis of the boronate ester in humid environments or acidic conditions .
- Mitigation :
Q. How does the trifluoromethoxy group impact electronic and steric properties in catalytic cycles?
- Electronic Effects : The –OCF₃ group lowers electron density at the aryl ring, accelerating oxidative addition with Pd(0) but potentially slowing transmetallation.
- Steric Considerations : Minimal steric hindrance compared to bulkier substituents (e.g., –OTf), enabling broader substrate scope .
Applications in Medicinal Chemistry and Materials Science
Q. What role does this compound play in drug discovery?
- Case Study : Used as an intermediate in antimalarial quinolones (e.g., coupling with pyridine derivatives to form bioactive triazines) .
- HSD17B13 Inhibitors : Boronate esters facilitate late-stage functionalization of lead compounds (e.g., BI-3231) .
Q. How is it applied in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
